4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol
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Overview
Description
Befiperide is a substituted piperazine compound that acts as an agonist at serotonin receptors. It was initially developed by AbbVie, Inc. for potential therapeutic applications in behavioral and psychotic disorders. The compound has a molecular formula of C25H31N3O2 and is known for its activity at serotonin1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Befiperide involves the formation of a piperazine ring with specific substitutions. One common method includes the reaction of piperazine with appropriate substituted benzyl halides under basic conditions. The reaction typically requires solvents like dimethylformamide or tetrahydrofuran and bases such as sodium hydride or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Befiperide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Befiperide undergoes several types of chemical reactions, including:
Oxidation: Befiperide can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of Befiperide can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of Befiperide.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Befiperide has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of substituted piperazines in various chemical reactions.
Medicine: Explored for its potential therapeutic effects in treating behavioral and psychotic disorders.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
Befiperide exerts its effects by acting as an agonist at serotonin receptors, specifically serotonin1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s ability to activate serotonin receptors makes it a potential candidate for treating disorders related to serotonin dysregulation .
Comparison with Similar Compounds
Similar Compounds
Biperiden: A muscarinic receptor antagonist used to treat Parkinson’s disease and drug-induced movement disorders.
Triperiden: A structural isomer of Biperiden with similar pharmacological properties.
Piperidine Derivatives: A broad class of compounds with various pharmacological activities
Uniqueness of Befiperide
Befiperide is unique due to its specific activity at serotonin1 receptors, which distinguishes it from other piperidine and piperazine derivatives that primarily target different receptors. Its potential therapeutic applications in behavioral and psychotic disorders also set it apart from other similar compounds .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-[2-(2,4-dihydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8,15-18H,1-2H2 |
InChI Key |
WKIFTWPZTZUMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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